(2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

17β-HSD1 17β-HSD2 Dual Inhibitor

This compound is a synthetic, non-steroidal small molecule acting as a dual inhibitor of 17β-hydroxysteroid dehydrogenase type 1 and type 2 (17β-HSD1 and 17β-HSD2). Sourced from ElexoPharm GmbH and curated in ChEMBL , it represents a class of fluorinated cinnamamide derivatives targeting estrogen and androgen metabolism.

Molecular Formula C17H13F2NO3
Molecular Weight 317.292
CAS No. 882082-82-8
Cat. No. B2432174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
CAS882082-82-8
Molecular FormulaC17H13F2NO3
Molecular Weight317.292
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H13F2NO3/c18-12-3-4-14(13(19)10-12)20-17(21)6-2-11-1-5-15-16(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,20,21)/b6-2+
InChIKeyPVOVVIDYEPLSAS-QHHAFSJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of (2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (CAS 882082-82-8) as a Dual 17β-HSD Inhibitor


This compound is a synthetic, non-steroidal small molecule acting as a dual inhibitor of 17β-hydroxysteroid dehydrogenase type 1 and type 2 (17β-HSD1 and 17β-HSD2) [1]. Sourced from ElexoPharm GmbH and curated in ChEMBL [2], it represents a class of fluorinated cinnamamide derivatives targeting estrogen and androgen metabolism. Its core structure couples a 2,3-dihydro-1,4-benzodioxin ring to a 2,4-difluoroaniline via an (E)-prop-2-enamide linker, with a molecular weight of 317.29 g/mol and a cLogP of 3.1 [3], making it a valuable tool for investigating the dual inhibition of reductive and oxidative pathways for drug discovery and chemical biology [1].

Why Generic 17β-HSD Inhibitors Cannot Substitute for CAS 882082-82-8


Generic substitution in the 17β-HSD inhibitor class fails due to the critical functional dichotomy between the type 1 (reductive) and type 2 (oxidative) isozymes. Most development candidates prioritize high selectivity for 17β-HSD1 or 17β-HSD2 to achieve tissue-selective modulation of estradiol or testosterone [1]. This compound is a rare dual inhibitor with equipotent, low-nanomolar activity against both human isoforms, a profile that is mechanistically distinct and impossible to replicate with a selective agent [2]. Furthermore, cross-species activity data for mouse 17β-HSD2 (IC50 = 27 nM) validates its utility beyond human enzymatic assays, a feature absent from compounds active only on the human enzyme [2]. A selective inhibitor cannot provide the simultaneous shut-down of both arms of the estrone/estradiol cycle that this compound enables [1].

Quantitative Differentiation Data for CAS 882082-82-8 Against In-Class and Mechanistic Alternatives


Human 17β-HSD1 vs. 17β-HSD2 Dual Inhibition Potency Profile

The compound demonstrates equipotent inhibition of both human 17β-HSD1 and human 17β-HSD2, with identical IC50 values, a profile not observed for standard selective inhibitors. In contrast, the comparator 17beta-HSD1-IN-1 (CAS 2760791-96-4) displays an IC50 of 5.6 nM for 17β-HSD1 but a substantially weaker IC50 of 3155 nM for 17β-HSD2, a 563-fold selectivity window .

17β-HSD1 17β-HSD2 Dual Inhibitor

Cross-Species 17β-HSD2 Inhibitory Activity

Data from BindingDB confirms the compound retains inhibitory activity against the mouse 17β-HSD2 ortholog (IC50 = 27 nM) [1], providing a validated tool for murine in vivo studies. A comparator compound like 17beta-HSD1-IN-1 has no reported activity on mouse 17β-HSD2, limiting its translational potential . The 22.5-fold shift in absolute potency from human to mouse enzyme is a quantified parameter for in vivo dose modeling.

Mouse Model 17β-HSD2 Cross-Species

Structure-Based Rationale for the Unique Pharmacological Profile

The compound's 2,3-dihydro-1,4-benzodioxin-6-yl group is structurally distinct from the naphthalene or benzothiazole cores of selective 17β-HSD1 inhibitors. It is explicitly covered as a lead scaffold in the patent application WO2015/101670A2 from ElexoPharm GmbH, which describes non-steroidal inhibitors of both 17β-HSD1 and 17β-HSD2 [1]. This contrasts with the published SAR of selective inhibitors from the (hydroxyphenyl)naphthol sulfonamide class, which achieve selectivity through extensive hydrogen-bond networks absent in this cinnamamide derivative [2].

Benzodioxin SAR Patent Lead

Priority Application Scenarios Enabled by the Unique Profile of CAS 882082-82-8


Simultaneous Blockade of Intracrine Estrogen Activation and Inactivation

For researchers studying the net flux of estradiol in tissues co-expressing 17β-HSD1 and 17β-HSD2 (e.g., placenta, breast tumors), this compound's equipotent dual inhibition (1.20 nM for both enzymes) [1] provides a one-compound solution to shut down the entire local estrone-estradiol interconversion cycle, eliminating the need for combining two selective inhibitors which could confound concentration-response analyses.

Pharmacological Validation in Murine Disease Models

With documented activity on mouse 17β-HSD2 (IC50 = 27 nM) [1], this compound is the most procureable choice for proof-of-concept studies in murine models of estrogen-dependent diseases (e.g., endometriosis, breast cancer), where compounds without established rodent ortholog activity would be unsuitable.

Chemical Biology Tool for Profiling 17β-HSD1/HSD2 Interdependency

The compound's unique dual-inhibition fingerprint makes it an ideal 'chemical probe' for dissecting the interdependent roles of 17β-HSD1 and 17β-HSD2 in cell-based assays, enabling the quantification of functional redundancy versus exclusivity in hormone-dependent pathways.

Scaffold-Hopping Reference for Dual 17β-HSD Inhibitor Design

Medicinal chemists aiming to design novel dual inhibitors can use this benzodioxin-containing cinnamamide [2] as a reference lead, given its privileged structure covered by patent WO2015/101670A2 [2], to explore intellectual property space and optimize ADME properties while maintaining dual potency.

Quote Request

Request a Quote for (2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.